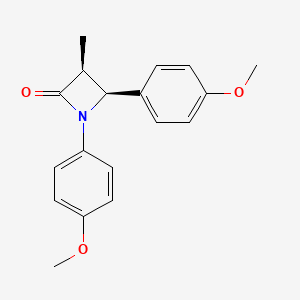![molecular formula C15H13AsN4O3 B14268255 {4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid CAS No. 134249-28-8](/img/structure/B14268255.png)
{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid is a chemical compound with the molecular formula C15H13AsN4O3 and a molecular weight of 372.21032 g/mol . This compound is characterized by its unique structure, which includes an arsonic acid group and an azo linkage connecting an aminoquinoline moiety to a phenyl ring .
准备方法
The synthesis of {4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid typically involves the following steps:
Diazotization: The amino group of 8-aminoquinoline is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 4-aminophenylarsonic acid under alkaline conditions to form the azo compound.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反应分析
{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can break the azo linkage, resulting in the formation of the corresponding amines.
Substitution: The arsonic acid group can undergo nucleophilic substitution reactions with reagents such as alkyl halides, leading to the formation of arsonate esters.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.
科学研究应用
{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific cellular pathways involved in diseases.
Industry: It is used in the development of dyes and pigments due to its azo linkage, which imparts vibrant colors to materials.
作用机制
The mechanism of action of {4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s arsonic acid group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the azo linkage and aminoquinoline moiety can intercalate with DNA, disrupting cellular processes and leading to cell death.
相似化合物的比较
Similar compounds to {4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid include:
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzenesulfonic acid: This compound has a sulfonic acid group instead of an arsonic acid group, which affects its reactivity and biological activity.
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenylphosphonic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
134249-28-8 |
|---|---|
分子式 |
C15H13AsN4O3 |
分子量 |
372.21 g/mol |
IUPAC 名称 |
[4-[(8-aminoquinolin-5-yl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C15H13AsN4O3/c17-13-7-8-14(12-2-1-9-18-15(12)13)20-19-11-5-3-10(4-6-11)16(21,22)23/h1-9H,17H2,(H2,21,22,23) |
InChI 键 |
ZFQLFJPACNKPCA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)N=NC3=CC=C(C=C3)[As](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


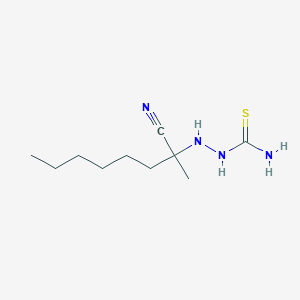
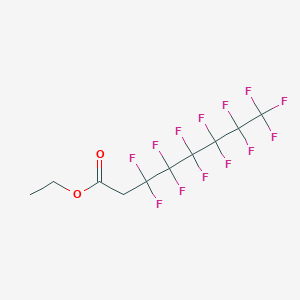
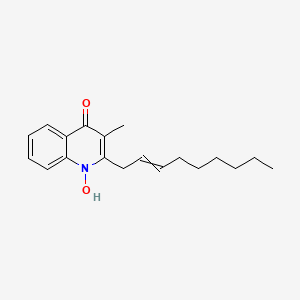
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
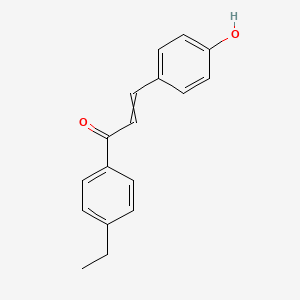
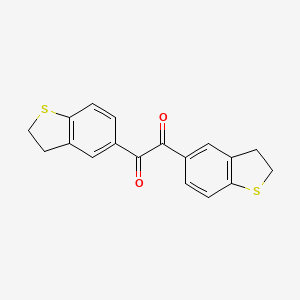
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
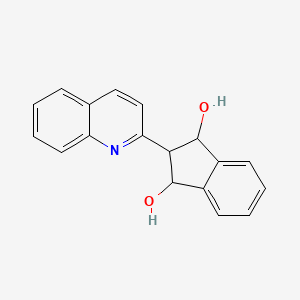
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)
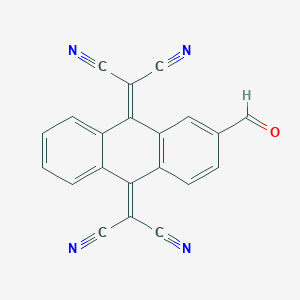
![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
